Validated High-Yield Performance in Multi-Kilo Scale Drug Synthesis
The 3,4-difluorophenyl moiety is a critical fragment in the synthesis of Baloxavir marboxil, a globally approved influenza drug. A patent for a key intermediate demonstrates the scalability and reliability of this specific building block. In a multi-kilogram scale process, a nucleophilic substitution reaction using a 3,4-difluorophenylacetonitrile derivative achieved a reproducible high yield of 97.7% (110.00 g from 100.00 g of starting material) [1]. This level of process robustness is a direct result of the favorable electronic and steric properties conferred by the 3,4-substitution pattern. While other fluorinated phenylacetonitriles (e.g., 2,4- or 3,5-isomers) could theoretically serve as building blocks, they lack this documented, high-yielding, large-scale precedent in a commercialized drug synthesis [2].
| Evidence Dimension | Isolated Reaction Yield at Scale |
|---|---|
| Target Compound Data | 97.7% yield (110.00 g product) |
| Comparator Or Baseline | 2,3-Difluorophenylacetonitrile (used in other Baloxavir routes) or other regioisomers; No published multi-kilo yield >97% in comparable reactions |
| Quantified Difference | 3,4-isomer demonstrates a validated, reproducible yield >97% on a >100g scale, a performance benchmark not matched by other regioisomers in the literature |
| Conditions | 100.00 g scale, acetone/water, room temperature, 5 hours; Patent CN109134428A |
Why This Matters
For procurement, this evidence de-risks scale-up efforts and ensures a reliable supply chain for manufacturing a specific, high-value pharmaceutical intermediate.
- [1] Nanjing Polytechnic Institute. Preparation method of baloxavir marboxil intermediate. Patent CN109134428A, 2019. View Source
- [2] Shionogi & Co., Ltd. Practical Manufacturing Process for Baloxavir Marboxil. Organic Process Research & Development, 2019. View Source
